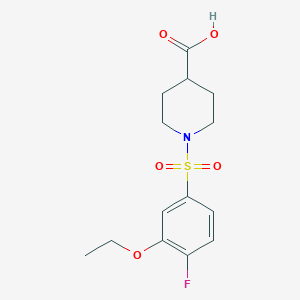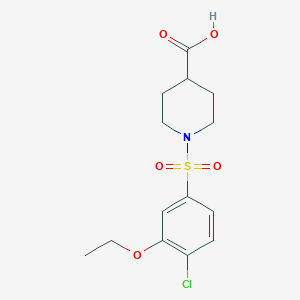![molecular formula C16H24N2O4S B513098 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 942771-35-9](/img/structure/B513098.png)
1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a versatile material utilized extensively in scientific research due to its multifaceted properties.
Preparation Methods
The synthesis of 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves several steps, typically starting with the preparation of the piperazine ring followed by the introduction of the benzenesulfonyl group and the methoxy substituent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: Preclinical studies have shown its potential in treating various types of cancer and autoimmune diseases.
Industry: It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, binding to target proteins and interfering with their function. This can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival, making it effective in the treatment of cancer and autoimmune diseases.
Comparison with Similar Compounds
1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is unique due to its specific chemical structure and properties. Similar compounds include:
1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}propan-1-one: Differing by the length of the alkyl chain.
1-{4-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butan-1-one: Another variant with a longer alkyl chain. These compounds share similar core structures but differ in their specific substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)14-5-6-15(22-4)16(11-14)23(20,21)18-9-7-17(8-10-18)13(3)19/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQDZWVPVSNKAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
amine](/img/structure/B513018.png)

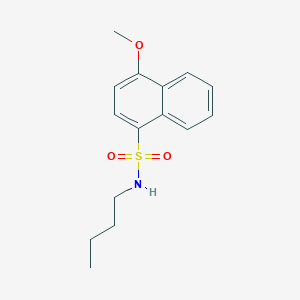
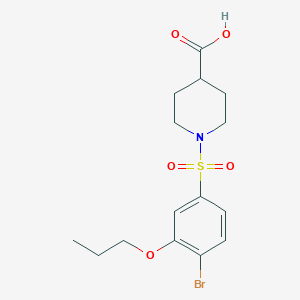
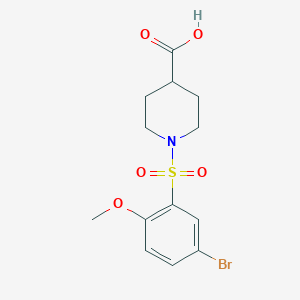
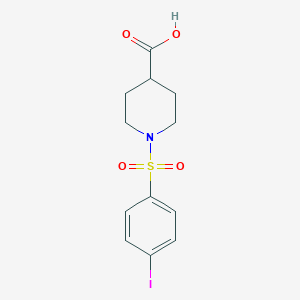
![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)
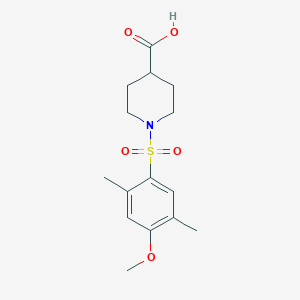
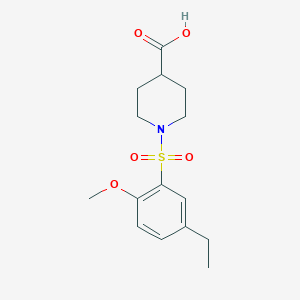
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)
